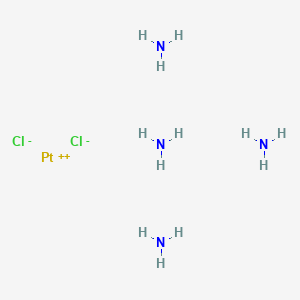

Tetraammineplatinum(II) chloride hydrate

説明

Synthesis Analysis

The synthesis of tetraammineplatinum(II) chloride hydrate involves chemical routes that require multiple stages, each evaluated for efficiency and product quality through methods such as atomic absorption, XRD, IR, and XRF analyses. The overall yield to the desired compound has been a focus, aiming for process optimization and potential scale-up for industrial applications (Martínez-Montalvo et al., 2017).

Molecular Structure Analysis

Studies on the molecular structure of tetraammineplatinum(II) chloride hydrate and related complexes have been performed using various spectroscopic and X-ray diffraction methods. These investigations reveal detailed insights into the coordination environment of platinum and its interaction with ammonia and chloride ions, providing a basis for understanding the complex's behavior in various chemical reactions (Jalilehvand & Laffin, 2008).

Chemical Reactions and Properties

Research on tetraammineplatinum(II) chloride hydrate's chemical reactions includes its interaction with radicals and other species in aqueous media, shedding light on its reactivity and potential formation of transient species. These studies are crucial for understanding the complex's behavior in various chemical environments and its potential as a precursor for further chemical modifications (Khan, Waltz, & Woods, 1986).

Physical Properties Analysis

Investigations into the physical properties of tetraammineplatinum(II) chloride hydrate focus on its solubility, phase behavior, and interactions with other ions in solution. These studies contribute to a comprehensive understanding of how the complex behaves under different conditions, which is essential for its handling and application in various chemical processes.

Chemical Properties Analysis

The chemical properties of tetraammineplatinum(II) chloride hydrate, including its reactivity with different chemical agents, its stability under various conditions, and its ligand exchange dynamics, have been the subject of detailed studies. Such research helps in tailoring the compound for specific applications by exploiting its chemical reactivity and interaction with other molecules (Broennum, Johansen, & Skibsted, 1992).

科学的研究の応用

Catalysis and Biofuels : Tetraammineplatinum(II) chloride is used in synthesizing precursors for catalysts. These catalysts are significant in biofuel production, as they facilitate the transfer of materials in triglyceride molecules, crucial for sustainable energy sources (Martínez-Montalvo et al., 2017).

Vapor-phase Hydrosilylation : This compound serves as a catalyst in the hydrosilylation of acetylene with trichlorosilane or trimethoxysilane. The process utilizes tetraammineplatinum(II) chloride in polyethylene glycol medium supported on silica gel, showcasing its utility in chemical synthesis (Okamoto et al., 2002).

Pulse Radiolysis and Chemical Analysis : The reactions of tetraammineplatinum(II) complex ion with hydrated electrons and hydrogen atoms have been studied using pulse radiolysis, revealing insights into the formation of transitory platinum–ammonia complex ions (Khan et al., 1981).

Nanoparticle Synthesis : Tetraammineplatinum(II) chloride is used in the synthesis of platinum nanoparticles. These nanoparticles have various shapes and sizes, influenced by the phase of the stabilizer used in the process (Lee et al., 2009).

Ammonia Ligand Exchange : Research has been conducted on the rate of exchange of ammonia between tetraammineplatinum(II) and solution ammonia in aqueous media, which is critical for understanding its chemical behavior (Broennum et al., 1992).

Ion Exchange Research : The tetraammineplatinum(II)–hydrogen-ion exchange on α-zirconium phosphate has been investigated, highlighting its potential in ion exchange processes (Hasegawa & Yamamine, 1983).

Safety And Hazards

特性

IUPAC Name |

azane;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCPSOMSJYAQSY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12N4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930438 | |

| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraamineplatinium (II) chloride | |

CAS RN |

13933-32-9 | |

| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)